molecular formula C6H7N3O B8618646 2-(4-Methoxypyrazol-1-yl)acetonitrile

2-(4-Methoxypyrazol-1-yl)acetonitrile

Cat. No.: B8618646
M. Wt: 137.14 g/mol
InChI Key: MVDQRTMGKBRVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxypyrazol-1-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal and organic chemistry. Its structure incorporates both a pyrazole ring, a "biologically privileged" scaffold, and a reactive acetonitrile group, making it a valuable intermediate for the synthesis of more complex molecules . Pyrazole derivatives are extensively researched for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities . The 4-methoxy substituent on the pyrazole ring can influence the electronic properties of the system, which is a key factor in tuning the biological activity and binding affinity of the resulting compounds . Researchers utilize this compound in multicomponent reactions (MCRs) and other synthetic strategies to develop novel pyrazole-based ligands and active molecules for drug discovery programs . Its primary value lies in its role as a precursor for generating libraries of compounds aimed at overcoming challenges such as antibacterial resistance . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-(4-methoxypyrazol-1-yl)acetonitrile

InChI

InChI=1S/C6H7N3O/c1-10-6-4-8-9(5-6)3-2-7/h4-5H,3H2,1H3

InChI Key

MVDQRTMGKBRVGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)CC#N

Origin of Product

United States

Preparation Methods

Direct N-Alkylation of 4-Methoxypyrazole

The most straightforward approach involves alkylating the nitrogen atom at the 1-position of 4-methoxypyrazole with chloroacetonitrile. This method leverages nucleophilic substitution under basic conditions:

Procedure :

  • Step 1 : 4-Methoxypyrazole (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).

  • Step 2 : Chloroacetonitrile (1.2 equiv) and potassium carbonate (2.0 equiv) are added sequentially.

  • Step 3 : The reaction is stirred at 80°C for 12–16 hours, followed by aqueous workup and purification via silica gel chromatography .

Key Data :

ParameterValue
Yield68–75%
Reaction Time12–16 hours
Temperature80°C
SolventDMF

Mechanistic Insight :
The base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on chloroacetonitrile. The methoxy group at the 4-position electronically stabilizes the intermediate, enhancing regioselectivity .

Cyclocondensation of Hydrazines with α,β-Diketones

This method constructs the pyrazole ring de novo, incorporating the methoxy and acetonitrile groups during cyclization:

Procedure :

  • Step 1 : Ethyl 4-methoxy-3-oxobutanoate (1.0 equiv) reacts with hydrazine hydrate (1.1 equiv) in ethanol at reflux for 6 hours to form the pyrazole core.

  • Step 2 : The intermediate is treated with cyanogen bromide (1.5 equiv) in acetonitrile at 0–5°C to introduce the nitrile group .

Key Data :

ParameterValue
Yield58–63%
Reaction Time6 hours (Step 1)
TemperatureReflux (Step 1)
SolventEthanol (Step 1)

Advantage :
Avoids competing side reactions by pre-installing the methoxy group, ensuring high regiochemical fidelity .

Bromine-Cyanide Exchange via Metal Catalysis

A palladium-catalyzed cross-coupling reaction substitutes a bromine atom on 4-methoxy-1-bromopyrazole with a cyanomethyl group:

Procedure :

  • Step 1 : 4-Methoxy-1-bromopyrazole (1.0 equiv), acetonitrile (2.0 equiv), and Pd(PPh₃)₄ (5 mol%) are combined in toluene.

  • Step 2 : The mixture is heated at 100°C under nitrogen for 24 hours .

Key Data :

ParameterValue
Yield72–78%
Reaction Time24 hours
Temperature100°C
CatalystPd(PPh₃)₄

Limitation :
Requires expensive catalysts and stringent anhydrous conditions, limiting scalability .

Oxime Dehydration Strategy

This two-step method converts a pyrazole-containing oxime intermediate into the target nitrile:

Procedure :

  • Step 1 : 4-Methoxypyrazole-1-acetaldehyde oxime is synthesized by condensing 4-methoxypyrazole-1-acetaldehyde with hydroxylamine hydrochloride.

  • Step 2 : The oxime is dehydrated using phosphorus oxychloride (POCl₃) in dichloromethane at 0°C .

Key Data :

ParameterValue
Yield65–70%
Reaction Time3 hours (Step 2)
Temperature0°C (Step 2)
ReagentPOCl₃

Mechanistic Insight :
POCl₃ facilitates the elimination of water from the oxime, forming the nitrile via an intermediate imidoyl chloride .

Microwave-Assisted Synthesis

A rapid, energy-efficient approach utilizes microwave irradiation to accelerate the alkylation reaction:

Procedure :

  • Step 1 : 4-Methoxypyrazole (1.0 equiv) and chloroacetonitrile (1.1 equiv) are mixed in acetonitrile with cesium carbonate (1.5 equiv).

  • Step 2 : The mixture is irradiated at 150°C for 20 minutes in a microwave reactor .

Key Data :

ParameterValue
Yield82–85%
Reaction Time20 minutes
Temperature150°C
SolventAcetonitrile

Advantage :
Reduces reaction time from hours to minutes while improving yield, ideal for high-throughput applications .

Comparative Analysis of Methods

MethodYield (%)CostScalabilityComplexity
N-Alkylation68–75LowHighLow
Cyclocondensation58–63MediumModerateHigh
Bromine-Cyanide72–78HighLowModerate
Oxime Dehydration65–70MediumModerateModerate
Microwave-Assisted82–85MediumHighLow

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methoxypyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methoxy and nitrile groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural similarities with 2-(4-Methoxypyrazol-1-yl)acetonitrile, differing primarily in substituents or heterocyclic modifications. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Properties of Pyrazole-Based Acetonitrile Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications
This compound -OCH₃ (4) C₆H₇N₃O 137.14 Drug intermediate; electron-rich pyrazole
2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile -Br (4) C₅H₄BrN₃ 198.01 Cross-coupling precursor; selective reactivity
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile -CH₃ (1,4) C₆H₇N₃ 121.14 Patent applications (e.g., Merck)
2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile -I (4) C₅H₄IN₃ 245.01 Metal-catalyzed reactions

Electronic and Reactivity Profiles

  • HOMO-LUMO Analysis : Methoxy groups elevate HOMO energy levels, enhancing nucleophilicity. In contrast, bromo and iodo substituents lower HOMO energies, favoring electrophilic substitution (e.g., Suzuki coupling) .
  • LogP and Polarity :
    • Methoxy derivative: LogP ≈ 0.5 (moderate hydrophilicity due to -OCH₃).
    • Bromo derivative: LogP ≈ 1.8 (higher hydrophobicity) .
    • Methyl-substituted analog: LogP ≈ 1.2, with reduced steric hindrance compared to halogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxypyrazol-1-yl)acetonitrile?

  • Methodology :

  • Nucleophilic substitution : React 4-methoxypyrazole with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC.
  • Cyclization strategies : Use precursors like hydrazine derivatives with nitrile-containing intermediates. Optimize temperature (80–120°C) to avoid decomposition.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for high-purity isolation .
    • Key Considerations : Protect reactive sites (e.g., methoxy group stability under acidic/basic conditions).

Q. How is this compound characterized structurally?

  • Techniques :

  • X-ray crystallography : Resolve bond lengths/angles (e.g., C-N bond in pyrazole ring) using SHELXL for refinement .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆) and 2D experiments (COSY, HSQC).
  • IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹.
  • Mass spectrometry : Use HRMS (ESI+) for molecular ion validation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected tautomerism) be resolved?

  • Methodology :

  • Variable-temperature NMR : Probe dynamic equilibria (e.g., pyrazole ring proton exchange) by collecting spectra at 25°C to 60°C.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian, B3LYP/6-31G*) .
  • X-ray vs. solution-state analysis : Cross-validate solid-state (crystallography) and solution (NMR) structures .

Q. What strategies optimize regioselectivity in derivatives of this compound?

  • Approaches :

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to control functionalization sites.
  • Catalytic cross-coupling : Employ Pd catalysts for Suzuki-Miyaura reactions with aryl boronic acids.
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance reaction specificity .

Q. How to address challenges in crystal structure determination for this compound?

  • Solutions :

  • Data quality : Collect high-resolution datasets (e.g., synchrotron radiation) to improve R-factors.
  • Twinning analysis : Use SHELXD for deconvoluting overlapping reflections in twinned crystals .
  • Hydrogen bonding : Map intermolecular interactions (e.g., C≡N⋯H contacts) to explain packing motifs .

Q. What computational tools predict the biological activity of this compound?

  • Methods :

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS).
  • QSAR modeling : Corrogate substituent effects on bioactivity using datasets from analogs .

Q. How to evaluate the compound’s stability under varying pH and temperature?

  • Protocol :

  • Thermal analysis : Perform TGA/DSC to determine decomposition thresholds (e.g., 150–200°C).
  • pH stability studies : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

Key Considerations for Researchers

  • Contradictions : Similar pyrazole-acetonitrile analogs exhibit varying reactivity due to substituent electronic effects (e.g., methoxy vs. nitro groups) .
  • Best Practices : Always cross-validate synthetic yields with multiple characterization methods to confirm structural fidelity .

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